molecular formula C13H18ClNO B1380116 1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride CAS No. 1461713-38-1

1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride

Cat. No.: B1380116
CAS No.: 1461713-38-1
M. Wt: 239.74 g/mol
InChI Key: APWNDETVNLZWIN-UHFFFAOYSA-N
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Description

1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride is a chemical compound with the molecular formula C13H17NO·HCl It is a derivative of benzazepine, a class of compounds known for their diverse biological activities

Biochemical Analysis

Biochemical Properties

1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters like dopamine and acetylcholine, which are vital for neural communication . Additionally, the compound binds to certain protein receptors, modulating their activity and influencing signal transduction pathways.

Cellular Effects

The effects of this compound on various cell types are profound. In neuronal cells, it enhances neurotransmitter release and synaptic plasticity, which can improve cognitive functions and memory . In cancer cells, the compound has been observed to induce apoptosis and inhibit cell proliferation by disrupting cell signaling pathways and altering gene expression . Furthermore, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like MAO and AChE, blocking their catalytic activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound also influences gene expression by interacting with transcription factors and modifying chromatin structure, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits high stability and potent biological activity. Over extended periods, it may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that continuous exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in receptor sensitivity.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance cognitive functions and exhibit neuroprotective effects . At higher doses, it may cause toxicity, manifesting as neurodegeneration, liver damage, and other adverse effects . Threshold effects have been observed, where a specific dose range is required to achieve the desired therapeutic outcomes without inducing toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another method includes the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where other benzazepine derivatives may not be as effective.

Properties

IUPAC Name

1-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)propan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-11(15)9-14-8-4-7-12-5-2-3-6-13(12)10-14;/h2-3,5-6H,4,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWNDETVNLZWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCCC2=CC=CC=C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.